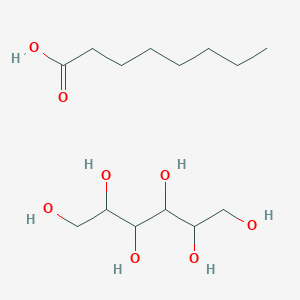

Sorbitan, octanoate

Description

Contextualization within the Sorbitan (B8754009) Ester Category

Sorbitan esters are a class of non-ionic surfactants derived from the esterification of sorbitol and its anhydrides (sorbitan) with fatty acids. shreechem.inworktribe.com Sorbitol is a sugar alcohol that can be dehydrated to form sorbitan, which possesses a cyclic ether structure. shreechem.ingoogle.com The subsequent reaction of sorbitan with fatty acids, such as octanoic acid, yields sorbitan esters. shreechem.in

The properties of sorbitan esters, including sorbitan octanoate (B1194180), are largely determined by the fatty acid used and the degree of esterification. shreechem.in These esters are characterized by a hydrophilic (water-attracting) sorbitan head and a lipophilic (oil-attracting) fatty acid tail, which imparts their surface-active properties. shreechem.in Sorbitan esters are generally more oil-soluble and are often used in combination with their ethoxylated derivatives (polysorbates) to achieve a wide range of hydrophilic-lipophilic balance (HLB) values. huanachemical.com This allows for the creation of stable emulsions for various applications. shreechem.inhuanachemical.com

Academic Significance as a Non-Ionic Surfactant and Emulsifier

Sorbitan octanoate is recognized for its role as a non-ionic surfactant and emulsifier in various scientific and industrial fields. ontosight.aiupichem.com As a non-ionic surfactant, it does not ionize in aqueous solutions, making it stable across a range of pH levels. cir-safety.orgsurfactant.top Its molecular structure, with both hydrophilic and hydrophobic moieties, allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions. ontosight.aishreechem.in

The emulsifying capability of sorbitan octanoate is a key area of academic interest. It is effective in creating oil-in-water (o/w) and water-in-oil (w/o) emulsions, depending on the system's HLB value. shreechem.in Research has explored its use as a stabilizer, wetting agent, and dispersant in various formulations. ontosight.ai In cosmetics, it functions as an emulsifier and can also contribute to the viscosity of the product. google.comspecialchem.com Furthermore, some studies have investigated its potential to enhance the efficacy of other ingredients in a formulation. google.comatamanchemicals.com

Historical Development of Research on Sorbitan Esters

Research into sorbitan esters has a history spanning several decades, with their use as non-ionic surfactants becoming prominent for nearly 50 years. worktribe.comhuanachemical.com The initial development was driven by the need for effective and versatile emulsifiers for various industries, including food, pharmaceuticals, and cosmetics. shreechem.infuturemarketinsights.com

Early research focused on the synthesis and fundamental properties of different sorbitan esters, including those derived from various fatty acids like lauric, stearic, and oleic acid. researchgate.net The safety of these compounds has also been a significant area of study. For instance, the Cosmetic Ingredient Review (CIR) Expert Panel first assessed the safety of a group of sorbitan esters in 1985 and has conducted subsequent reviews as new data and new esters have become available. cir-safety.orgnih.gov These assessments have consistently supported the safe use of sorbitan esters in cosmetic products. cir-safety.orgnih.gov

More recent research has focused on expanding the applications of sorbitan esters, including the development of "green" or biodegradable formulations derived from renewable resources. shreechem.in There is also ongoing research into creating customized sorbitan esters with specific properties tailored for advanced applications in areas like nanotechnology and drug delivery. shreechem.inresearchgate.net The continuous investigation into the composition and potential of sorbitan esters underscores their enduring importance in chemical sciences. shreechem.in

| Property | Value |

| Chemical Name | Sorbitan, octanoate |

| CAS Number | 91844-53-0 nih.govepa.govchemsrc.com |

| Molecular Formula | C14H28O8 nih.govuni.lu |

| Appearance | Liquid, Pellets or Large Crystals, Other Solid nih.gov |

| Solubility | Forms an emulsion with water usda.gov |

| Stability | Stable below 40 degrees Centigrade usda.gov |

Properties

CAS No. |

95508-00-2 |

|---|---|

Molecular Formula |

C14H30O8 |

Molecular Weight |

326.38 g/mol |

IUPAC Name |

hexane-1,2,3,4,5,6-hexol;octanoic acid |

InChI |

InChI=1S/C8H16O2.C6H14O6/c1-2-3-4-5-6-7-8(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h2-7H2,1H3,(H,9,10);3-12H,1-2H2 |

InChI Key |

YYXXQRBVHQRHDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Sorbitan Octanoate

Precursor Chemistry and Feedstocks

The synthesis of sorbitan (B8754009) octanoate (B1194180) relies on two primary precursors: sorbitol and octanoic acid. The characteristics and sourcing of these feedstocks are fundamental to the efficiency of the synthesis and the quality of the final product.

Sorbitol Dehydration to Anhydrosorbitols and Isosorbide (B1672297)

Sorbitol, a sugar alcohol, does not directly form sorbitan octanoate in all synthetic routes. In two-step methodologies, sorbitol first undergoes an intramolecular dehydration (cyclization) to form a mixture of cyclic ethers known as anhydrosorbitols or sorbitans. btsjournals.comnsmsi.ir This reaction is typically catalyzed by acids. researchgate.net

The primary product of this initial dehydration is 1,4-sorbitan, a monoanhydro-sorbitol. researchgate.netrsc.org However, other isomers like 1,5-sorbitan and 2,5-sorbitan can also be formed. btsjournals.com The reaction proceeds via an SN2 mechanism, where a hydroxyl group attacks another carbon atom within the same molecule, displacing a water molecule. rsc.orgrsc.org If the dehydration reaction is allowed to proceed further, a second intramolecular dehydration can occur, converting the sorbitan molecule into isosorbide, a di-anhydrosorbitol. researchgate.netresearchgate.netd-nb.info Controlling the reaction conditions is crucial to favor the formation of mono-anhydrosorbitols and prevent the excessive formation of isosorbide, which would be unfavorable for producing sorbitan monoesters. google.com The degree of water loss is a key parameter; a loss of approximately one mole of water per mole of sorbitol is ideal for sorbitan formation. btsjournals.com

Octanoic Acid Sourcing and Purity Considerations

Octanoic acid, also known as caprylic acid, is a saturated fatty acid that serves as the hydrophobe in the sorbitan octanoate molecule. usda.govfederalregister.gov It is naturally found in various animal and vegetable fats, with commercial sourcing primarily from tropical vegetable oils such as coconut oil and palm kernel oil. usda.govnih.gov In these oils, it exists as a triglyceride and is obtained through saponification and subsequent distillation. nih.gov

Alternatively, octanoic acid can be produced synthetically. Methods include the oxidation of 1-octanol (B28484) or the hydrocarboxylation of 1-heptene. nih.govresearchgate.net The purity of the octanoic acid is an important consideration for industrial applications. High-purity grades, such as 99%, are available and are particularly suitable for applications requiring minimal impurities. kremschem.com The preparation of high-purity octanoic acid can involve partitioning fatty methyl ester raw materials, followed by hydrolysis and distillation to isolate the desired acid. google.com

Esterification Processes

The formation of the ester bond between the sorbitol-derived moiety and octanoic acid can be achieved through two main synthetic strategies: a one-step direct esterification or a two-step process involving prior dehydration of sorbitol.

Direct Esterification of Sorbitol with Octanoic Acid

The most straightforward method for producing sorbitan octanoate is the direct esterification of sorbitol with octanoic acid. usda.govresearchgate.net This process is typically conducted as a single, solvent-free reaction. usda.govusda.gov In this one-step synthesis, octanoic acid is heated, and sorbitol is added. usda.gov The reaction is carried out at a high temperature and under reduced pressure to facilitate the removal of water as it is formed, which drives the equilibrium towards the ester product. usda.gov An excess of sorbitol is often used to promote the formation of the monoester. usda.gov The reaction is catalyzed by an acid, such as sulfuric or phosphoric acid. usda.gov

| Parameter | Condition | Reference |

| Reactants | Sorbitol, Octanoic Acid | usda.gov |

| Catalyst | Sulphuric Acid or Phosphoric Acid | usda.gov |

| Temperature | Sufficiently high to keep reactants liquid and remove water | usda.gov |

| Pressure | Sufficiently low to remove water | usda.gov |

| Stoichiometry | ~10% excess sorbitol to favor monoester | usda.gov |

| Process | Solvent-free, single reaction | usda.govusda.gov |

Two-Step Synthesis from Sorbitan and Octanoic Acid

An alternative and widely used method involves a two-step process. nsmsi.irresearchgate.netresearchgate.net This approach is considered to offer better control over the reaction, potentially leading to fewer by-products and a product with a lighter color. btsjournals.com

Dehydration (Etherification): In the first step, sorbitol is dehydrated under the influence of an acid catalyst to form sorbitan. btsjournals.comnsmsi.ir This reaction is carefully controlled to primarily yield mono-anhydrosorbitols. google.com

Esterification: In the second step, the pre-formed sorbitan is reacted with octanoic acid to form sorbitan octanoate. btsjournals.com This esterification step is often catalyzed by an alkaline substance. researchgate.netgoogle.com

A specific patented method for sorbitan octanoate outlines adding octanoic acid and an esterification catalyst to the sorbitan intermediate, followed by heating to 190-210°C under vacuum. google.compatsnap.com

| Step | Parameter | Condition | Reference |

| 1. Dehydration | Reactant | Sorbitol | google.com |

| Catalyst | Phosphoric Acid (0.5-1.3% by weight of sorbitol) | google.com | |

| Temperature | 150-175°C | google.com | |

| Pressure | 5000-6000 Pa | google.com | |

| Duration | 1-2 hours | google.com | |

| 2. Esterification | Reactants | Dehydrated Sorbitol Intermediate, Octanoic Acid | google.com |

| Catalyst | Potassium Carbonate (1.6-2.5% by weight of octanoic acid) | google.com | |

| Temperature | 190-210°C | google.com | |

| Pressure | 4000-5000 Pa | google.com | |

| Duration | 2-5 hours | google.com |

Catalysis in Sorbitan Octanoate Synthesis

Catalysts are essential for achieving practical reaction rates and influencing product selectivity in the synthesis of sorbitan octanoate. The choice of catalyst often depends on the synthetic route employed.

In the direct esterification process, strong acid catalysts are used to promote the reaction between sorbitol and octanoic acid. usda.gov Phosphoric acid is often preferred over sulfuric acid because its neutralized salt (phosphate) can either be left in the product or is more easily removed by filtration. usda.gov

For the two-step synthesis , different types of catalysts are typically used for each stage:

Dehydration Step: Acid catalysts are used for the initial cyclization of sorbitol to sorbitan. btsjournals.com While strong acids like concentrated sulfuric acid are effective, they can cause the reaction to be too vigorous and difficult to control, leading to the formation of di-anhydrosorbitol (isosorbide). google.com Milder acids like phosphoric acid allow for more controlled dehydration. nsmsi.irgoogle.com

Esterification Step: Alkaline catalysts, such as sodium hydroxide (B78521) or potassium carbonate, are frequently employed for the esterification of the resulting sorbitan with octanoic acid. researchgate.netgoogle.com

Beyond traditional chemical catalysts, enzymatic synthesis using lipases has been explored for producing sorbitan esters. researchgate.netnih.gov This biocatalytic approach operates under milder conditions but is less common in large-scale industrial production of this specific compound. researchgate.netnih.gov

| Catalyst | Synthetic Step | Process Type | Reference |

| Phosphoric Acid (H₃PO₄) | Dehydration & Esterification | Direct Esterification | usda.gov |

| Sulfuric Acid (H₂SO₄) | Dehydration & Esterification | Direct Esterification | usda.gov |

| Phosphoric Acid (H₃PO₄) | Dehydration | Two-Step Synthesis | nsmsi.irgoogle.com |

| Potassium Carbonate (K₂CO₃) | Esterification | Two-Step Synthesis | google.compatsnap.com |

| Sodium Hydroxide (NaOH) | Esterification | Two-Step Synthesis | researchgate.net |

| Lipases | Esterification | Enzymatic Synthesis | researchgate.netnih.gov |

Acid-Catalyzed Esterification

Strong mineral acids such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid are commonly employed as catalysts in the synthesis of sorbitan esters. usda.govcsic.esepo.org This method can be performed as a one-step process, where the dehydration of sorbitol to sorbitan and the subsequent esterification with octanoic acid occur concurrently. nsmsi.ir However, strong acid catalysts, while effective, can lead to challenges. Their use, particularly as dehydrating agents, can result in the formation of dark-colored products and undesirable odors. google.com Furthermore, the high viscosity of the sorbitan monocaprylate product makes the subsequent separation of these homogeneous catalysts difficult. google.compatsnap.com The strong acidity can also necessitate more robust, corrosion-resistant equipment. google.com

Alkali-Catalyzed Esterification

A frequently utilized industrial method for producing sorbitan esters is a two-step process that combines acid and alkali catalysis. nsmsi.ir In the first step, sorbitol undergoes a controlled dehydration reaction catalyzed by an acid, such as phosphoric acid, to form sorbitan (a mixture of anhydro-sorbitol isomers). google.compatsnap.comgoogle.com This is followed by a second step where the resulting sorbitan is esterified with a fatty acid using an alkaline catalyst. nsmsi.ir Sodium hydroxide is a preferred and efficient alkali catalyst, though other bases like potassium hydroxide and potassium carbonate are also used. google.comgoogle.com This two-step approach allows for better control over the reaction, yielding products with lighter color and fewer impurities compared to a one-step strong acid process. btsjournals.com The esterification is typically performed at high temperatures, and the reaction must be conducted as two distinct steps to meet product specifications for properties like hydroxyl and acid numbers. google.com

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, particularly immobilized forms like Novozym 435 from Candida antarctica, are effective biocatalysts for the esterification of sorbitan with octanoic acid. google.comufpb.br This approach allows for milder reaction conditions, for instance, at temperatures around 90°C, which minimizes byproduct formation and results in a higher purity product. google.com A significant challenge in enzymatic synthesis is the low solubility of the polar sorbitol/sorbitan in the non-polar organic solvents where lipases are most active. ufpb.br The water produced during the esterification must also be continuously removed to drive the reaction forward and maintain the enzyme's activity and stability. uwaterloo.ca Research has explored using azeotropic solvent mixtures to facilitate water removal and improve reaction rates. nih.gov

Solid Acid and Heteropolyacid Catalysis Considerations

To overcome the separation issues associated with homogeneous catalysts, research has focused on solid acid and heteropolyacid (HPA) catalysts. Materials like zeolites, sulfated oxides, and various HPAs have been investigated for sorbitol dehydration and esterification. csic.esnih.govresearchgate.net These heterogeneous catalysts offer the significant advantage of being easily separated from the reaction mixture and potential for reuse. rsc.orggoogle.com Sulfonic acid-based solid catalysts have demonstrated the ability to effectively catalyze both the dehydration of sorbitol and the subsequent esterification of the resulting isosorbide with octanoic acid, achieving yields of up to 97% for the dioctanoate form. researchgate.net However, a practical challenge remains: for highly viscous products like sorbitan octanoate, ensuring efficient separation of the solid catalyst can be difficult. google.compatsnap.com

Process Parameters and Optimization for Ester Content

The yield and composition of sorbitan octanoate are highly dependent on the careful control and optimization of key process parameters, including temperature, pressure, and reaction time.

Temperature and Pressure Regimes

The synthesis of sorbitan octanoate involves distinct temperature and pressure conditions for its two primary stages: dehydration and esterification. The initial dehydration of sorbitol is typically conducted at temperatures between 150°C and 175°C. google.compatsnap.com This step is performed under reduced pressure, with vacuum levels of 5000-6000 Pa being common, to facilitate the removal of water and drive the formation of sorbitan. google.compatsnap.com

The subsequent esterification stage requires higher temperatures, generally ranging from 190°C to 260°C. google.comgoogle.comgoogle.com The reaction is often carried out under a vacuum of 4000-5000 Pa to continuously remove the water generated by the esterification, thereby pushing the reaction equilibrium towards the product. google.compatsnap.com Maintaining an inert atmosphere, for example by using a nitrogen stream, is also crucial to prevent oxidation of the reactants at these elevated temperatures. csic.esgoogle.com

| Reaction Stage | Catalyst Type | Temperature Range (°C) | Pressure Regime |

| Dehydration | Acid (e.g., Phosphoric Acid) | 150 - 175 | Vacuum (5000 - 6000 Pa) |

| Esterification | Alkali (e.g., Potassium Carbonate) | 190 - 210 | Vacuum (4000 - 5000 Pa) |

| Esterification | General Chemical | 180 - 260 | Reduced or Normal Pressure |

This table presents typical parameter ranges derived from various synthesis methodologies. google.compatsnap.comgoogle.comgoogle.com

Residence Time Optimization

The duration of the reaction, or residence time, is a critical parameter for ensuring complete conversion and achieving the desired product specifications. For the acid-catalyzed dehydration of sorbitol, a residence time of 1 to 2 hours is typical. google.com

The esterification step generally requires a longer duration, ranging from 2 to 5 hours. google.compatsnap.com However, the reaction is often not run for a fixed time. Instead, it is monitored until specific chemical properties are achieved. The most common control parameter is the acid value of the reaction mixture, which indicates the amount of unreacted fatty acid remaining. The reaction is typically stopped when the acid value drops below a predetermined threshold, such as 10 mgKOH/g or lower. google.comgoogle.comgoogle.com This practice allows for optimization of the residence time, ensuring high conversion while preventing unnecessary energy consumption and potential degradation of the product from prolonged exposure to high temperatures.

| Reaction Stage | Parameter | Typical Value/Range | Purpose/Endpoint |

| Dehydration | Residence Time | 1 - 2 hours | Formation of sorbitan |

| Esterification | Residence Time | 2 - 5 hours | Ester formation |

| Esterification | Control Parameter | Acid Value | < 10 mgKOH/g (Typical) |

This table outlines key time-based parameters and control methods for optimizing sorbitan octanoate synthesis. google.compatsnap.comgoogle.comgoogle.com

Stoichiometric Ratios of Reactants

The molar ratio of the reactants, sorbitol (which is first dehydrated to sorbitan) and octanoic acid, is a crucial factor in the synthesis of sorbitan octanoate. This ratio directly impacts the degree of esterification and the distribution of mono-, di-, and tri-esters in the final product.

To favor the production of the monoester, a slight excess of sorbitol is often employed. For instance, one manufacturing process describes using a 10% stoichiometric excess of sorbitol to drive the reaction toward completion of the monoester. usda.govusda.gov In another method, the molar ratio of sorbitol to octanoic acid is specified to be in the range of 1:1 to 1:1.3. google.com Specifically, a molar ratio of 1:1.1 (sorbitol to octanoic acid) has been identified as optimal in certain preparation methods. google.com

Conversely, when higher degrees of esterification are desired, the proportion of the fatty acid is increased. For example, in the synthesis of other sorbitan esters like monolaurate and monostearate, the molar ratio of fatty acid to sorbitol can range from approximately 1.1 to 1.33. google.com Research on sorbitol decanoate (B1226879) synthesis has shown that a 1:1.5 weight-to-weight ratio of sorbitol to octanoyl chloride can lead to the formation of higher esters, including di-, tri-, and even hexa-esters. worktribe.com

The precise control of these ratios is essential for tailoring the final product to its intended application, as different esters possess varying emulsifying and antimicrobial properties.

Table 1: Stoichiometric Ratios in Sorbitan Ester Synthesis

| Target Ester | Reactant Ratio (Sorbitol:Fatty Acid/Acid Chloride) | Reference |

| Sorbitan Octanoate (Monoester) | 1:1 to 1:1.3 (molar) | google.com |

| Sorbitan Octanoate (Monoester) | 10% excess sorbitol (stoichiometric) | usda.govusda.gov |

| Sorbitan Monolaurate | ~1.1 (molar) | google.com |

| Sorbitan Monostearate | ~1.33 (molar) | google.com |

| Sorbitol Decanoate (Higher Esters) | 1:1.5 (w/w) | worktribe.com |

Green Chemistry Principles in Synthesis

The synthesis of sorbitan octanoate is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. shreechem.in

Solvent-Free Reaction Methodologies

A significant advancement in the green synthesis of sorbitan octanoate is the adoption of solvent-free reaction conditions. usda.govusda.gov This approach offers several environmental and economic benefits. By eliminating the need for organic solvents, the process avoids the potential hazards associated with their use, such as toxicity, flammability, and environmental pollution.

The direct esterification of sorbitol (or its anhydro form, sorbitan) with octanoic acid is carried out in a single reaction vessel. usda.govusda.gov The reactants themselves, being in a liquid state at the reaction temperature, act as the reaction medium. usda.gov This method simplifies the process, reduces waste, and lowers production costs. google.com The reaction is typically conducted by first heating the octanoic acid to maintain it in a liquid form, followed by the addition of sorbitol and a catalyst. usda.gov The water formed during the esterification is removed by conducting the reaction at a sufficiently high temperature and low pressure. usda.gov

Enzymatic synthesis in solvent-free systems is also an area of research, offering a milder and more selective alternative to chemical catalysis. uwaterloo.ca

Minimization of By-product Formation

Minimizing by-products is a key objective in the green synthesis of sorbitan octanoate. The primary by-product of the esterification reaction is water, which is continuously removed to drive the reaction forward. usda.gov The main challenge in by-product control lies in preventing the formation of undesired esters (di-, tri-, and poly-esters) and the further dehydration of sorbitan to isosorbide. google.com

Strategies to minimize unwanted by-products include:

Precise Control of Reaction Conditions: As discussed previously, careful control over stoichiometric ratios, temperature, and reaction time is crucial to favor the formation of the desired monoester. google.comgoogle.com

Catalyst Selection: Using a milder dehydration catalyst like phosphoric acid instead of strong acids such as sulfuric acid helps to prevent excessive dehydration and the formation of isosorbide. google.compatsnap.com The neutralization of the preferred phosphoric acid catalyst results in a phosphate (B84403) salt, which can either be left in the product as a plant nutrient or easily filtered out, thus avoiding corrosive residues. usda.gov

Enzymatic Synthesis: Biocatalytic methods, such as using lipases, offer high selectivity and can significantly reduce the formation of by-products that affect the quality of the surfactant. researchgate.net These enzymatic reactions can be optimized to yield a high percentage of the desired monoester. researchgate.net

By implementing these green chemistry principles, the synthesis of sorbitan octanoate can be made more environmentally friendly and economically viable, producing a higher quality product with fewer impurities. usda.govusda.gov

Advanced Analytical Characterization Techniques for Sorbitan Octanoate Composition and Structure

Chromatographic Separations

Chromatographic techniques are indispensable for separating the various components within the sorbitan (B8754009) octanoate (B1194180) mixture, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Ester Distribution (Mono-, Di-, Tri-, Tetraester Fractions)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the ester distribution in sorbitan octanoate. A reversed-phase HPLC method, often utilizing a C18 column, can effectively separate the mixture into its mono-, di-, tri-, and in some cases, tetraester fractions. researchgate.netresearchgate.net This separation is crucial for understanding the hydrophilic-lipophilic balance (HLB) of the surfactant, which dictates its functionality in various applications.

The distribution of these ester fractions is typically quantified using a detector such as an evaporative light scattering detector (ELSD) or a Corona charged aerosol detector (CAD). nih.gov These detectors are mass-sensitive and respond to non-volatile and some semi-volatile compounds, making them suitable for analyzing the various ester species which may lack a strong UV chromophore. nih.gov The relative response factors, which can be determined using pure glycerides of fatty acids, are used to calculate the percentage of each ester fraction in the sample. researchgate.net

Table 1: Illustrative HPLC-ELSD Data for a Sorbitan Octanoate Sample

| Ester Fraction | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Sorbitan Mono-octanoate | 8.5 | 55.2 |

| Sorbitan Di-octanoate | 12.1 | 35.8 |

| Sorbitan Tri-octanoate | 15.7 | 8.1 |

| Sorbitan Tetra-octanoate | 18.3 | 0.9 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass and Elemental Composition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This combination allows for the determination of the molecular mass of each eluting component and provides insights into its elemental composition. researchgate.nettuwien.at For complex mixtures like sorbitan octanoate, LC-MS can identify the specific fatty acid esters of sorbitan, isosorbide (B1672297), and their polyoxyethylene derivatives if present. nih.gov

Using electrospray ionization (ESI) in both positive and negative modes can provide comprehensive data. nih.gov Positive ESI mass spectra can show specific in-source fatty acid fragments, which are useful for identifying the esterified fatty acid. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental formulas for the various components. tuwien.at

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another valuable technique for the analysis of sorbitan esters, particularly after derivatization to increase volatility. worktribe.com High-temperature GC (HT-GC) can be employed to analyze the ester species directly. worktribe.com For instance, the fatty acid composition of sorbitan octanoate can be determined by GC after saponification and methylation of the resulting fatty acids. chembk.com This provides information on the purity of the octanoic acid used in the synthesis and can identify any other fatty acids present as impurities.

HT-GC with a DB1-ht column has been shown to be effective in separating mono-, di-, and tri-ester species of sorbitan esters with longer fatty acid chains. worktribe.com The use of on-column injection can sometimes allow for the elution of more ester species compared to splitless injection. worktribe.com

Spectroscopic Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in sorbitan octanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of sorbitan octanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.netsemanticscholar.org

¹H NMR spectra can confirm the presence of the sorbitan backbone and the octanoyl chain. researchgate.net Specific signals can be assigned to the protons of the sorbitan ring, the methylene (B1212753) groups of the fatty acid chain, and the terminal methyl group. The integration of these signals can provide information on the degree of esterification.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbonyl carbon of the ester group, the carbons of the sorbitan moiety, and the carbons of the octanoyl chain can be used to confirm the structure and identify different isomers. nih.gov

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for Sorbitan Octanoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Sorbitan Protons/Carbons | 3.5 - 5.0 | 60 - 85 |

| Ester Carbonyl Carbon | - | ~173 |

| Alkyl Chain Protons/Carbons | 0.8 - 2.4 | 14 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. measurlabs.com The IR spectrum of sorbitan octanoate displays characteristic absorption bands that confirm its chemical structure. researchgate.netcir-safety.org

The most prominent peaks include a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. libretexts.org A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups on the sorbitan ring. libretexts.org The C-H stretching vibrations of the alkyl chain are observed in the 2850-2960 cm⁻¹ region. libretexts.org The presence and relative intensity of these bands provide a quick confirmation of the esterification and the presence of residual hydroxyl groups.

Table 3: Key IR Absorption Bands for Sorbitan Octanoate

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| C=O (Ester) | ~1740 (strong) | Stretching |

| C-O (Ester) | 1100 - 1300 | Stretching |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy can be employed in the analysis of sorbitan esters, although its application has certain limitations. The sorbitan ester molecule itself, specifically the ester group, possesses a π-bond (C=O) which can absorb UV radiation. researchgate.net This absorption typically occurs at lower wavelengths. For instance, the carbon-carbon double bond in the oleate (B1233923) moiety of sorbitan monooleate absorbs light at a maximum wavelength (λmax) of 195 nm. researchgate.net

However, the practical application of UV spectroscopy for direct quantification of sorbitan octanoate can be hindered by the weak chromophoric nature of the ester group and the potential for interference from impurities. researchgate.net It has been noted that significant UV absorption in some commercial polysorbate products, which are related ethoxylated sorbitan esters, can be attributed to inherent impurities rather than the surfactant molecule itself. researchgate.net

In a study involving various sorbitan esters, UV absorbance spectra were prepared using a double-beam recording instrument. cir-safety.org For example, Sorbitan Laurate, when dissolved in absolute ethanol (B145695), showed a maximum absorbance at 230 nm. cir-safety.org This suggests that while UV spectroscopy can provide some spectral information, its utility for detailed compositional analysis of sorbitan octanoate mixtures is often supplementary to more specific techniques like chromatography. The method generally involves using a double-beam spectrophotometer to record the absorption differences between a blank solvent and the test solution to generate the spectrum of the chemical. oecd.org

Challenges in Compositional Analysis of Sorbitan Octanoate Mixtures

The analysis of commercial sorbitan octanoate presents considerable challenges due to the inherent complexity of the product mixture. These surfactants are synthesized by reacting sorbitol with fatty acids, leading to a diverse range of molecular species. nih.gov This complexity arises from several factors:

Isomeric Variation: The dehydration of sorbitol can result in various cyclic ethers, primarily sorbitan and isosorbide isomers.

Degree of Esterification: The esterification process can yield mono-, di-, and triesters of these sorbitol anhydrides. cir-safety.org

Fatty Acid Composition: The fatty acid used in the synthesis may not be of a single chain length, leading to a distribution of esters with different alkyl chains. nih.gov

This heterogeneity makes the separation and quantification of individual components a difficult task. Techniques like High-Performance Liquid Chromatography (HPLC) have been explored, but developing a repeatable method can be challenging. worktribe.com High-temperature gas chromatography (HT-GC) has shown more promise, successfully separating mono-, di-, and triesters for some sorbitan esters. worktribe.com However, for longer fatty acid chains, the elution of all ester species can be incomplete. worktribe.com

Another significant challenge is the lack of commercially available pure standards for every possible component in the mixture, which complicates accurate quantification. The composition of the raw materials, such as the fatty acid purity, can also vary, further impacting the final product's composition. nih.gov Supercritical fluid chromatography (SFC) has been presented as a technique that can separate sorbitan esters into groups of mono-, di-, tri-, and tetraesters, offering a method for quantitative analysis of the distribution of these ester groups. researchgate.net

Table 1: Typical Composition of Commercial Sorbitan Esters

| Sorbitan Ester | Monoesters (%) | Diesters (%) | Triesters (%) |

| Sorbitan Palmitate | 52 | 39 | 9 |

| Sorbitan Stearate | 45 - 56 | 33 - 40 | 9 - 17 |

| Sorbitan Oleate | 44 - 52 | 34 - 38 | 14 - 18 |

| Sorbitan Isostearate | 44 | 33 | 23 |

| Sorbitan Sesquioleate | 36 | 38 | 26 |

| Sorbitan Trioleate | 31 - 35 | 32 - 33 | 32 - 37 |

| Sorbitan Tristearate | 38 | 31 | 31 |

This table is based on data from high-performance liquid chromatography analysis of commercially available food-grade sorbitan fatty acid esters. cir-safety.org

Determination of Hydrophilic-Lipophilic Balance (HLB) Value through Analytical Methods

The Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter for surfactants, indicating the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. pharmajournal.netsealandchem.com This value determines the surfactant's properties and its suitability for various applications, such as emulsification. wikipedia.orgmdpi.com While theoretical calculation methods exist, analytical methods provide experimentally determined HLB values.

Several analytical approaches can be used to determine the HLB value of surfactants like sorbitan octanoate:

Griffin's Method (Calculation): The original method proposed by William C. Griffin is a calculative approach for non-ionic surfactants. wikipedia.org The formula is: HLB = 20 * (Mh / M) Where Mh is the molecular mass of the hydrophilic portion of the molecule and M is the molecular mass of the whole molecule. pharmajournal.netwikipedia.org An HLB value of 0 corresponds to a completely lipophilic molecule, while a value of 20 corresponds to a completely hydrophilic molecule. wikipedia.org

Davies' Method (Calculation): This method, proposed in 1957, calculates the HLB value based on the chemical groups of the molecule, assigning specific values to different hydrophilic and lipophilic groups. wikipedia.org The advantage of this method is that it considers the varying strengths of different hydrophilic groups. pharmajournal.net

Experimental Methods: Various experimental techniques have been developed to determine HLB values, often being more accurate than calculation methods. ijsr.net These include:

Gas-Liquid Chromatography (GLC): The retention times of polar and non-polar liquids on a column where the surfactant acts as the stationary phase can be used to measure the HLB value. latamjpharm.org

Phase Inversion Temperature (PIT): This method relates the temperature at which an emulsion inverts (e.g., from oil-in-water to water-in-oil) to the HLB of the nonionic surfactant. latamjpharm.org

Water Titration: The titration of a dioxane-benzene solution of the surfactant with water to a cloud point can determine a value related to the HLB. latamjpharm.org

Interfacial Tension Measurement: A linear relationship can be established between the interfacial tension of aqueous surfactant solutions against an oil phase (like toluene) and the HLB values. latamjpharm.org

Saponification Method: For fatty acid esters, the HLB can be calculated using the saponification number (S) and the acid number (A) of the fatty acid, which is considered an accurate method. pharmajournal.net The formula is: HLB = 20 * (1 - S/A) pharmajournal.net

The selection of the appropriate analytical method depends on the specific nature of the sorbitan octanoate mixture and the desired accuracy of the HLB determination. The HLB value is a crucial piece of information for formulators, as it dictates whether a surfactant will act as a water-in-oil (W/O) emulsifier (low HLB) or an oil-in-water (O/W) emulsifier (high HLB). sealandchem.com

Interfacial and Surface Science of Sorbitan Octanoate

Surface Activity and Tension at Interfaces

The amphiphilic nature of sorbitan (B8754009) octanoate (B1194180) enables it to reduce the surface tension of the medium in which it dissolves and the interfacial tension between two immiscible phases. farmaciajournal.comscirp.org This reduction in tension is a direct result of the adsorption of sorbitan octanoate molecules at the interface, which diminishes the cohesive energy between the molecules of the bulk phase. helsinki.fiuobabylon.edu.iq

Measurement of Surface Tension at Water-Air and Oil-Water Interfaces

The surface tension of sorbitan octanoate solutions at both water-air and oil-water interfaces is a key parameter characterizing its surfactant efficacy. At the water-air interface, the addition of sorbitan esters leads to a decrease in surface tension as the surfactant molecules accumulate at the surface. ethz.ch This continues until the critical micelle concentration (CMC) is reached, at which point the surface is saturated, and further addition of the surfactant results in the formation of micelles in the bulk solution. farmaciajournal.comacs.org

At the oil-water interface, sorbitan esters also effectively lower the interfacial tension. helsinki.finbu.ac.in For instance, studies on related sorbitan esters like sorbitan monooleate (Span 80) have shown a significant reduction in the interfacial tension between oil and water. cabidigitallibrary.orgresearchgate.net While specific data for sorbitan octanoate is less prevalent in readily available literature, the general behavior is expected to be similar, with the octanoate chain influencing the extent of tension reduction.

| Interface | Surfactant | Concentration | Temperature (°C) | Surface/Interfacial Tension (mN/m) |

| Water-Air | Sorbitan Laurate (Span 20) | CMC (7.216 x 10⁻⁴ mol/L) | Not Specified | ~26.0 |

| Oil-Water | Sorbitan Monooleate (Span 80) | <0.125 M | Not Specified | Up to 12% reduction |

| Rapeseed Oil-Air | Sorbitan Monostearate (Span 60) | ≥3 wt% | 70 | ~24 |

Interfacial Tension Measurement Techniques

Several methods are employed to measure surface and interfacial tension, with the Du Noüy ring tensiometer and Wilhelmy plate method being among the most common for static measurements. helsinki.firesearchgate.net The Du Noüy tensiometer measures the force required to detach a platinum ring from the surface or interface, which is then used to calculate the tension. farmaciajournal.comhelsinki.fi The Wilhelmy plate method involves measuring the force exerted on a thin plate as it is brought into contact with the liquid. helsinki.fi

For dynamic measurements and for systems with very low interfacial tension, other techniques like the spinning drop tensiometer and microfluidic methods are utilized. researchgate.netnih.govacs.orgspe.org Microfluidic tensiometry, for example, relates the deformation of a droplet in a constriction to the interfacial tension. nih.govacs.org These advanced techniques allow for the study of time-dependent interfacial tension and the behavior of surfactants under flow conditions.

Factors Influencing Surface and Interfacial Tension

Several factors can influence the surface and interfacial tension of solutions containing sorbitan octanoate:

Concentration: As the concentration of sorbitan octanoate increases, the surface and interfacial tension decrease until the CMC is reached. farmaciajournal.commdpi.com Beyond the CMC, the tension remains relatively constant as the interface is saturated with surfactant molecules. acs.org

Temperature: For non-ionic surfactants like sorbitan esters, an increase in temperature generally leads to a decrease in surface tension. cabidigitallibrary.orgresearchgate.net However, the effect can be complex and may depend on the specific system and concentration. mdpi.com In some cases, for polyoxyethylene-based non-ionic surfactants, the CMC initially decreases with temperature and then increases. researchgate.net

Hydrocarbon Chain Length: The length of the fatty acid chain in sorbitan esters plays a crucial role. Generally, increasing the hydrocarbon chain length (the hydrophobic part) enhances the surface activity of the surfactant. helsinki.fiuobabylon.edu.iq However, very long chains can lead to insolubility. uobabylon.edu.iq For saturated sorbitan monoesters, a longer hydrocarbon chain increases the collapse pressure and molecular area at the water-air interface. researchgate.netnih.gov

Adsorption Phenomena at Interfaces

The surface activity of sorbitan octanoate is fundamentally linked to its adsorption at interfaces. europa.eu The balance between the hydrophilic sorbitan head and the hydrophobic octanoate tail dictates its orientation and packing at these boundaries.

Adsorption to Water-Air Interface

At the water-air interface, sorbitan octanoate molecules arrange themselves with their hydrophilic sorbitan heads in the aqueous phase and their hydrophobic octanoate tails pointing towards the air. science.gov This orientation reduces the number of unfavorable interactions between the hydrophobic tails and water, thereby lowering the surface free energy and, consequently, the surface tension. helsinki.fi The efficiency of adsorption, which is the concentration required to produce a significant reduction in surface tension, is influenced by the surfactant's structure. ncku.edu.tw

Surface Excess Determination

The accumulation of a surfactant at an interface is quantified by the surface excess concentration (Γ). This parameter is fundamental to understanding the efficiency of a surfactant in lowering surface or interfacial tension. For Sorbitan octanoate and other surfactants, the surface excess is commonly determined from surface tension measurements as a function of the surfactant's bulk concentration using the Gibbs adsorption isotherm. stackexchange.comfiveable.mewikipedia.org

The Gibbs adsorption equation relates the change in surface tension (γ) to the change in the chemical potential (μ) or concentration (C) of the surfactant in the bulk solution at a constant temperature (T). wikipedia.orgwashington.edu The general form of the equation is:

Γ = - (1/RT) * (dγ/dlnC)

Where:

Γ is the surface excess concentration (mol/m²)

R is the ideal gas constant

T is the absolute temperature (K)

γ is the surface tension (N/m)

C is the molar concentration of the surfactant in the bulk phase

By plotting the surface tension against the natural logarithm of the bulk concentration, the surface excess concentration can be calculated from the slope of the resulting curve just below the critical micelle concentration (CMC). washington.edujst.go.jp This method provides a quantitative measure of how densely the Sorbitan octanoate molecules are packed at the interface. jst.go.jp Studies on various surfactant systems, including those analogous to sorbitan esters, utilize this principle to determine key adsorption parameters. jst.go.jpkcl.ac.uk

Influence of Surface-Active Impurities on Adsorption

The adsorption characteristics and surface tension measurements of surfactants like Sorbitan octanoate are highly sensitive to the presence of surface-active impurities. mdpi.com Such impurities, even in trace amounts, can significantly alter the properties of the air-water or oil-water interface. govinfo.govepj-conferences.org

The primary effect of a surface-active impurity is its competitive adsorption at the interface. govinfo.gov If the impurity is more surface-active than the primary surfactant, it can preferentially occupy the interface, leading to a more significant reduction in surface tension than would be expected from the pure surfactant alone. A well-documented indicator of significant, soluble, surface-active impurities is the appearance of a minimum in the surface tension versus concentration curve, just before the CMC. govinfo.gov This minimum occurs because the impurity, which lowers the surface tension at low concentrations, is later solubilized into the micelles formed by the primary surfactant as its concentration increases, causing the surface tension to rise again. govinfo.gov

Surfactant Film Formation and Properties

Surface Pressure-Area Isotherms (Langmuir-Blodgett Apparatus)

The behavior of insoluble monolayers of Sorbitan octanoate at an air-water interface is effectively studied using a Langmuir-Blodgett (LB) trough. arxiv.orgbiolinscientific.com This apparatus allows for the measurement of surface pressure (π) as a function of the area per molecule (A), resulting in a surface pressure-area (π-A) isotherm. biolinscientific.com The surface pressure is the reduction in the surface tension of the pure subphase (e.g., water) caused by the presence of the surfactant monolayer (π = γ₀ - γ, where γ₀ is the surface tension of the pure subphase and γ is the surface tension of the monolayer-covered surface).

A typical π-A isotherm for a sorbitan ester shows distinct phases as the monolayer is compressed by movable barriers. biolinscientific.comnih.gov

Gaseous (G) Phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas, resulting in negligible surface pressure.

Liquid-Expanded (L1) Phase: As the area is reduced, the molecules begin to interact, causing a gradual increase in surface pressure. This is known as the "lift-off" point.

Liquid-Condensed (L2) Phase: Further compression forces the molecules into a more ordered state, leading to a steeper rise in the isotherm. The transition between the L1 and L2 phases is often marked by a change in the slope of the curve. rsc.org

Solid (S) Phase: At high densities, a solid-like, tightly packed film is formed, characterized by a very steep increase in surface pressure for a small decrease in area.

Collapse: If compression continues beyond the solid phase, the monolayer structure breaks down and collapses into three-dimensional aggregates, indicated by a plateau or decrease in surface pressure. biolinscientific.com

Studies on various sorbitan esters, such as Sorbitan monopalmitate (Span 40), Sorbitan monostearate (Span 60), and Sorbitan monooleate (Span 80), show that factors like temperature and alkyl chain structure significantly influence the shape of the π-A isotherm, affecting phase transitions and collapse pressures. nih.govresearchgate.netmdpi.com

Molecular Area Determination at Interfaces

The area occupied by a single surfactant molecule at an interface is a crucial parameter derived from π-A isotherms. jst.go.jp The limiting molecular area (A₀) is typically determined by extrapolating the steepest, linear portion of the isotherm (usually corresponding to the condensed or solid phase) back to zero surface pressure. mdpi.com This value represents the cross-sectional area of the molecule in its most tightly packed state at the interface.

For sorbitan esters, the molecular area is influenced by the structure of both the hydrophilic sorbitan headgroup and the hydrophobic alkyl chain. Research on homologous series of sorbitan monoesters has shown that increasing the length of the saturated hydrocarbon chain leads to an increase in the molecular area at the water-air interface. researchgate.net

The presence of unsaturation in the alkyl chain also has a significant impact. For instance, Sorbitan monooleate (Span 80), which has an unsaturated C18 chain, exhibits a larger molecular area than its saturated counterpart, Sorbitan monostearate (Span 60). researchgate.net This is attributed to the "kink" in the hydrocarbon chain caused by the cis-double bond, which prevents the molecules from packing as tightly as straight, saturated chains.

The following table presents data on the molecular area for different sorbitan esters, illustrating these structural effects.

| Surfactant | Common Name | Alkyl Chain | Saturation | Molecular Area (A²) at Water-Hexane Interface |

| Sorbitan monolaurate | Span 20 | C12 | Saturated | 40 |

| Sorbitan monooleate | Span 80 | C18 | Unsaturated | 46 |

| Data sourced from a study by Peltonen & Yliruusi (2000), as cited in reference researchgate.net. |

This data underscores how subtle changes in the molecular architecture of Sorbitan octanoate and its related esters directly translate to their packing behavior and the properties of the interfacial films they form.

Self Assembly and Aggregation Phenomena of Sorbitan Octanoate

Micellar Structure and Morphology

The structure of Sorbitan (B8754009) octanoate (B1194180) micelles is characterized by a core-shell arrangement. The hydrophobic octanoate tails form the inner core, creating a nonpolar microenvironment, while the hydrophilic sorbitan heads form the outer shell, or palisade layer, which interfaces with the surrounding aqueous solution nih.gov.

The geometry of surfactant molecules influences the shape of the resulting micelles. Depending on factors like concentration, temperature, and ionic strength, micelles can adopt various shapes, such as spherical, cylindrical (rod-like), or ellipsoidal nih.govcabidigitallibrary.org. For many surfactants, an increase in concentration can lead to a transition from smaller spherical micelles to larger, elongated structures like prolate (cigar-shaped) or oblate (disc-shaped) ellipsoids acs.org.

While specific structural data for Sorbitan octanoate micelles is not available in the reviewed literature, studies on similar non-ionic surfactants like Tween 20 have shown the formation of micelles with an ellipsoidal shape nih.gov. The analysis of small-angle neutron scattering (SANS) data for Tween 20 indicated micelles with a prolate ellipsoidal core nih.gov. This anisotropic shape allows for more efficient packing of surfactant molecules as the aggregation number increases, compared to a simple spherical geometry.

The aggregation number (Nagg) is the average number of surfactant monomers that constitute a single micelle. This parameter is crucial for understanding the size and solubilization capacity of the micelles. Techniques such as static light scattering, small-angle neutron scattering (SANS), and fluorescence quenching are commonly employed to determine the aggregation number epa.govresearchgate.net.

The aggregation number is not a fixed value and can be influenced by solution conditions. For instance, an increase in surfactant concentration above the CMC can lead to an increase in the aggregation number and a corresponding growth in micelle size researchgate.netresearchgate.net. Specific aggregation numbers for Sorbitan octanoate have not been reported in the reviewed sources. However, for the related non-ionic surfactant Tween 20, reported aggregation numbers vary widely in the literature, with values ranging from approximately 22 to over 90, reflecting the influence of measurement technique and sample purity mdpi.com.

Table 2: Illustrative Aggregation Numbers (Nagg) for Related Surfactants

| Surfactant | Nagg | Technique |

|---|---|---|

| Tween 20 | 92-102 | SANS |

| BrijL23 | 58-61 | SANS |

Note: This data is for related compounds and is for illustrative purposes only. The aggregation number for Sorbitan octanoate may differ. nih.gov

A key function of micelles is their ability to solubilize poorly water-soluble substances, a phenomenon known as micellar solubilization ualberta.caresearchgate.net. The location where a substance is incorporated within the micelle, its solubilization locus, depends on the substance's polarity ualberta.ca.

For a non-ionic micelle like that formed by Sorbitan octanoate, several regions can host solubilized molecules:

The Hydrophobic Core: Completely nonpolar molecules, such as alkanes, are solubilized within the innermost part of the micelle, the core formed by the octanoate chains. This region is essentially a liquid hydrocarbon microenvironment nih.govualberta.ca.

The Palisade Layer: Molecules with intermediate polarity (amphiphilic molecules) can be incorporated into the region between the hydrophobic core and the hydrophilic head groups. They orient themselves alongside the surfactant's hydrocarbon chains.

The Surface/Head Group Region: More polar molecules may be adsorbed at the surface of the micelle, near the hydrophilic sorbitan groups.

Therefore, the primary solubilization locus for hydrophobic compounds within Sorbitan octanoate micelles is the hydrophobic chain region, i.e., the micellar core nih.gov. The efficiency of solubilization generally increases with the size of the hydrophobic core, which is related to the surfactant's chain length and aggregation number mdpi.com.

Table of Mentioned Compounds

| Compound Name |

|---|

| Sorbitan, octanoate |

| Sorbitan monopalmitate |

| Sorbitan monooleate |

| Sorbitan monostearate |

| Polyoxyethylene (20) Sorbitan Monolaurate |

| Polyoxyethylene (20) Sorbitan Monooleate |

| BrijL23 |

External Factors Influencing Self-Assembly of Sorbitan Octanoate

The self-assembly and aggregation of Sorbitan Octanoate, a non-ionic surfactant, into structures like micelles are critically dependent on the surrounding solution conditions. External factors such as surfactant concentration, system temperature, and the presence of other chemical agents like co-solvents, electrolytes, and other surfactants can significantly alter the thermodynamics and kinetics of micellization. Understanding these influences is paramount for controlling the aggregation behavior and tailoring the properties of the resulting colloidal systems for specific applications.

Influence of Concentration

The concentration of a surfactant in a solution is the primary determinant of its self-assembly. Below a specific concentration, surfactant molecules, known as monomers, exist individually in the solution. However, as the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC), at which the monomers begin to spontaneously aggregate to form organized structures called micelles. wikipedia.org This transition is a hallmark of surfactant behavior and is characterized by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure.

Once the CMC is surpassed, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form new micelles rather than populating the solution's surface or existing as monomers. wikipedia.org The CMC is a crucial parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve the maximum reduction in surface tension.

Click on the headers to sort the data.

| Compound | Alkyl Chain | Typical CMC in Non-Aqueous Solvents (mol/L) |

|---|---|---|

| Sorbitan Monolaurate (Span 20) | C12 | Data varies with solvent |

| Sorbitan Monopalmitate (Span 40) | C16 | Data varies with solvent |

| Sorbitan Monooleate (Span 80) | C18:1 | Data varies with solvent |

Note: CMC values for sorbitan esters are highly dependent on the solvent system and are more commonly studied in non-aqueous or mixed systems due to their low water solubility (hydrophilic-lipophilic balance). The table illustrates the structural differences that influence micellization.

Temperature Effects on Aggregation (e.g., Exothermic Association Enthalpy)

Temperature exerts a complex influence on the micellization of non-ionic surfactants like Sorbitan Octanoate. The relationship between temperature and the CMC is typically not linear. For many non-ionic surfactants in aqueous solutions, the CMC value initially decreases as the temperature rises, reaches a minimum at a certain temperature, and then begins to increase with further heating, often described as a U-shaped curve. scispace.com

This behavior is governed by two main opposing thermodynamic factors:

Dehydration of the Hydrophilic Group: As temperature increases, the hydrogen bonds between water molecules and the hydrophilic head group of the surfactant (the sorbitan ring) weaken. This dehydration makes the surfactant effectively more hydrophobic, which favors micellization and thus lowers the CMC.

Disruption of Water Structure: Concurrently, an increase in temperature disrupts the structured "iceberg" layer of water molecules surrounding the hydrophobic tail of the surfactant. This disruption increases the solubility of the monomer in the bulk solution, which opposes micellization and leads to an increase in the CMC. scispace.com

Click on the headers to sort the data.

| Thermodynamic Parameter | Description | Typical Trend with Increasing Temperature for Non-Ionic Surfactants |

|---|---|---|

| ΔG°m (Gibbs Free Energy) | Indicates spontaneity of micellization | Becomes more negative (process is spontaneous) |

| ΔH°m (Enthalpy) | Heat absorbed or released during micellization | Can shift from positive (endothermic) to negative (exothermic) |

| ΔS°m (Entropy) | Change in disorder of the system | Generally positive and the main driving force for micellization |

This table presents generalized thermodynamic trends for the micellization of non-ionic surfactants based on established principles.

Role of Co-solvents and Electrolytes (Salt Concentration)

The self-assembly of Sorbitan Octanoate can be significantly modified by the addition of co-solvents and electrolytes to the solution.

Electrolytes (Salts): The addition of salts to solutions of non-ionic surfactants generally promotes micellization, leading to a decrease in the CMC. put.ac.irput.ac.ir This phenomenon is often referred to as a "salting-out" effect. The added salt ions increase the ionic strength of the solution and compete for water molecules for hydration. This reduces the hydration of the surfactant's hydrophilic head group, making the surfactant less soluble and promoting its aggregation into micelles at a lower concentration. truegeometry.com While this effect is typically more dramatic for ionic surfactants due to charge screening, it is still significant for non-ionic species. put.ac.ir

Click on the headers to sort the data.

| Electrolyte | Concentration (wt. %) | Effect on CMC of a Model Non-Ionic Surfactant (Triton X-100) |

|---|---|---|

| None | 0 | Baseline CMC (e.g., 141 ppm) |

| NaCl | 1 | Significant Decrease (e.g., to 74 ppm) |

| CaCl2 | 1 | Decrease |

| Na2SO4 | 1 | Decrease |

Data derived from studies on Triton X-100, a representative non-ionic surfactant, to illustrate the general effect of electrolytes. The magnitude of the CMC reduction can vary depending on the specific ions. put.ac.ir

Co-solvents: Co-solvents, such as short-chain alcohols, can have a more complex and varied impact on micelle formation compared to electrolytes. researchgate.net Their effect depends on how they partition between the bulk solution and the micelles.

Some co-solvents can accumulate in the palisade layer of the micelle, acting as "co-surfactants." This can alter the curvature of the micelle and affect its stability.

Other co-solvents may increase the solubility of the surfactant monomers in the bulk phase, which hinders micellization and leads to an increase in the CMC. researchgate.net

The specific outcome depends on the nature of the co-solvent, its concentration, and its interactions with both the hydrophilic and hydrophobic parts of the Sorbitan Octanoate molecule.

Interaction with Other Surfactants in Mixed Micelles

In many practical applications, surfactants are used as mixtures rather than as single components. When Sorbitan Octanoate is combined with other surfactants (anionic, cationic, or other non-ionic types), they can form "mixed micelles." The properties of these mixed micelles are often non-ideal and can exhibit synergistic or antagonistic interactions. mdpi.com

Synergism is a particularly valuable phenomenon where the mixture of surfactants shows enhanced performance compared to the individual components. A common synergistic effect is a significant reduction in the CMC of the mixture. The mixed CMC is often lower than the CMC of either pure surfactant in the blend. mdpi.com This occurs because the mixing of different surfactant head groups or tail structures can reduce the repulsion or steric hindrance within the micelle, making it more energetically favorable to form. researchgate.net

The behavior of these mixed systems can be described by theoretical models, such as the regular solution theory, which uses an interaction parameter (β) to quantify the degree of synergism (negative β value) or antagonism (positive β value) between the surfactant molecules in the micelle. mdpi.comresearchgate.net The formation of mixed micelles with Sorbitan Octanoate can be used to fine-tune properties such as solubilization capacity, emulsion stability, and detergency.

Emulsification Mechanisms and Emulsion System Stability

Fundamental Emulsifying Mechanism

The stabilization of emulsions by sorbitan (B8754009), octanoate (B1194180) and similar surfactants can be attributed to several key mechanisms that operate at the oil-water interface.

In aqueous solutions, once the concentration of sorbitan, octanoate reaches a critical point known as the critical micelle concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles. unimi.it These micelles have a hydrophobic core, composed of the octanoate tails, and a hydrophilic shell, formed by the sorbitan heads, which interfaces with the surrounding water. unimi.itethz.ch

At the oil-water interface, this compound molecules arrange themselves with their lipophilic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. researchgate.net This orientation reduces the interfacial tension between the oil and water. mdpi.com As the concentration of the surfactant increases up to the CMC, the interface becomes more populated with these molecules, leading to a more stable emulsion. ethz.ch Above the CMC, excess surfactant molecules form micelles in the bulk aqueous phase, which can act as reservoirs to further stabilize the emulsion by encapsulating oil droplets. sanyo-chemical-solutions.comethz.ch

Recent research has highlighted another significant stabilization mechanism involving sorbitan esters, including sorbitan dioctanoate (a related compound), which involves the formation of gelator fibers. acs.orgnih.gov In certain systems, particularly in oleogels, these molecules can self-assemble into a fibrous network. googleapis.com When water is introduced, these fibers can accumulate at the oil-water interface, creating a physical barrier that prevents the coalescence of water droplets. acs.orgnih.gov

Microscopy studies have shown that for sorbitol dioctanoate, small, hair-like fibers effectively surround water droplets, leading to good emulsification. acs.orgnih.gov This "solid particle or network mode of stabilization" provides a steric hindrance that contributes significantly to the long-term stability of the emulsion. acs.orgnih.gov The effectiveness of this mechanism is influenced by the structure of the gelator fibers; for instance, longer fibers may not be able to completely enclose the droplets, resulting in poorer emulsification. acs.orgnih.gov

Emulsion Formation Dynamics

The process by which an emulsion is formed is dynamic and involves the interplay of several factors, including the method of emulsification and the rate at which the emulsifier can act.

Emulsions can be formed through two primary mechanisms: spontaneous emulsification and shear-based emulsification.

Spontaneous Emulsification: This process occurs without the need for significant external energy input. It is driven by the system's tendency to reach a lower energy state, which can happen when the interfacial tension is extremely low. nbu.ac.in In some systems with carefully chosen surfactants and oil/water combinations, the formation of fine droplets can occur spontaneously.

Shear-Based Emulsification: This is the more common method, where mechanical energy, such as high-speed stirring or homogenization, is applied to break down the dispersed phase into smaller droplets. sanyo-chemical-solutions.com The role of this compound in this process is to rapidly adsorb onto the newly created oil-water interfaces, preventing the immediate recoalescence of the droplets. nih.gov

The choice between these methods depends on the specific formulation and desired droplet size. For instance, molecular oleogel-based emulsions using sorbitol dioctanoate have been prepared by adding water to either a solidified (precrystallized) or molten (postcrystallized) oleogel, both of which involve a degree of mechanical mixing. acs.orgnih.gov

The rate at which this compound molecules adsorb to the oil-water interface is a critical kinetic factor in emulsification. nih.gov During shear-based emulsification, new interfacial area is created rapidly. A fast adsorption rate is necessary to stabilize these newly formed droplets before they have a chance to coalesce. researchgate.net

The adsorption process involves the diffusion of surfactant molecules from the bulk phase to the interface, followed by their orientation. bris.ac.uk The efficiency of this process is influenced by the surfactant's concentration and its molecular properties. Low-molecular-weight surfactants like this compound generally have higher diffusion coefficients and can adsorb more quickly than larger molecules like proteins. researchgate.net The time scale of this adsorption can be very short, often on the order of milliseconds, which is crucial in the turbulent conditions of high-shear emulsification. nih.gov

Emulsion Characteristics and Microstructure

The droplet size distribution is a critical characteristic of an emulsion, influencing its physical properties and stability. The type and concentration of the emulsifier, such as a sorbitan ester, play a significant role in determining the size and uniformity of the droplets. Studies on related compounds show that increasing the concentration of the emulsifier generally leads to a reduction in the average particle size and a narrower size distribution. nih.gov For instance, in one study, nanoemulsions with particle sizes below 200 nm were achieved using combinations of sorbitan esters and polysorbates. nih.gov

The choice of emulsifier combination can significantly impact the resulting droplet size. Research on water-in-oil/water (W₁/O/W₂) double emulsions demonstrated that different pairings of lipophilic and hydrophilic emulsifiers yield vastly different droplet dimensions. As shown in the table below, combining the lipophilic emulsifier Span 80 (Sorbitan monooleate) with Tween 80 resulted in significantly smaller droplets compared to its combination with Tween 20. nih.gov This highlights the importance of selecting an appropriate emulsifier system to achieve the desired droplet size distribution for a specific application. nih.gov Generally, a more uniform and smaller droplet size contributes to greater emulsion stability by reducing the rate of creaming and coalescence. uva.nl

Table 1: Effect of Emulsifier Combination on Mean Droplet Diameter in W₁/O/W₂ Double Emulsions

This table is interactive. Users can sort and filter the data.

| Lipophilic Emulsifier | Hydrophilic Emulsifier | Mean Droplet Diameter (D wikipedia.orgcnadditives.com) (µm) |

|---|---|---|

| Span 80 | Tween 80 | 6.8 |

| Span 80 | Tween 20 | 160 - 180 |

| PGPR | Tween 80 | 4.9 |

| PGPR | Tween 20 | 117 |

Data sourced from a study on W₁/O/W₂ double emulsions. nih.gov Span 80 is Sorbitan monooleate. PGPR is Polyglycerol polyricinoleate.

Microscopic techniques are essential for the direct visualization and characterization of emulsion morphology, providing insights into droplet size, shape, distribution, and the interactions between droplets. mdpi.com Brightfield and fluorescent microscopy have been effectively used to study emulsions stabilized by related sugar-based gelators, such as sorbitol dioctanoate. nih.gov

In these studies, microscopy revealed that the structure and self-assembly of the stabilizer molecules directly influence emulsification efficiency. For example, unstable emulsions stabilized by mannitol (B672) dioctanoate showed sparsely dispersed fibers and significant droplet aggregation when viewed under a microscope. nih.gov In contrast, stable emulsions formed with sorbitol dioctanoate exhibited small, hair-like fibers at the water-oil interface, which were able to encompass the water droplets more effectively, preventing coalescence. nih.gov

Microemulsions are thermodynamically stable, optically isotropic liquid solutions of oil, water, and surfactants. nih.gov Unlike conventional emulsions, they form spontaneously with little to no energy input. nih.gov Sorbitan esters, particularly those with low Hydrophilic-Lipophilic Balance (HLB) values (typically 3-6) like Sorbitan octanoate, are well-suited for formulating water-in-oil (w/o) microemulsions. encyclopedia.pubinnovareacademics.in

The formation of a microemulsion is attributed to the reduction of interfacial tension between the oil and water phases to ultra-low, or even transiently negative, values. innovareacademics.in This is achieved by creating a complex film at the interface with a combination of a primary surfactant and often a co-surfactant. innovareacademics.in The resulting droplets are extremely small, typically in the range of 5 to 200 nm. nih.gov This fine droplet size is what makes microemulsions transparent and contributes to their exceptional thermodynamic stability, giving them an increased shelf life compared to macroemulsions. crodaagriculture.com Due to their structure, microemulsions possess properties such as low viscosity and the ability to solubilize both hydrophilic and lipophilic compounds. innovareacademics.incrodaagriculture.com

Rheological Behavior of Emulsion Systems

The rheological behavior, particularly the viscosity, of an emulsion is significantly influenced by the presence and concentration of emulsifiers like sorbitan esters. Generally, the viscosity of an emulsion increases with higher concentrations of the emulsifier. nih.govsemanticscholar.org This increase in viscosity can, in turn, contribute to enhanced emulsion stability by reducing the movement and collision frequency of the dispersed droplets, thereby slowing down coalescence and creaming processes. wikipedia.orgshreechem.in

Studies on various emulsifiers, including sorbitan monostearate, have demonstrated this direct relationship. As the concentration of the emulsifier is increased, the emulsion becomes more viscous. semanticscholar.org The table below, based on data from a study on cocoa powder mixtures, illustrates how increasing emulsifier levels affects viscosity. The highest viscosity was recorded at the highest concentrations for each emulsifier type tested. semanticscholar.org This ability to modify and control viscosity is a crucial function of sorbitan esters in the formulation of stable emulsion systems. shreechem.in

Table 2: Effect of Emulsifier Concentration on Whipped Mixture Viscosity

This table is interactive. Users can sort and filter the data.

| Emulsifier Type | Concentration (%) | Relative Viscosity |

|---|---|---|

| Polysorbate | 0.25 - 0.40 | Low |

| Polysorbate | 0.55 - 0.70 | Highest |

| Sorbitan monostearate | 0.25 - 0.40 | Low |

| Sorbitan monostearate | 0.55 - 0.70 | Highest |

| Lecithin (egg yolk) | 0.25 - 0.40 | Low |

| Lecithin (egg yolk) | 0.55 - 0.70 | Highest |

| Lecithin (vegetable oil) | 0.25 - 0.40 | Low |

| Lecithin (vegetable oil) | 0.55 - 0.70 | Highest |

Data adapted from a study on cocoa powder mixtures. semanticscholar.org The table indicates a qualitative relationship between concentration and viscosity.

Biochemical Interactions and Degradation Pathways Academic Focus

Hydrolytic Degradation

Hydrolysis is a key chemical process in the degradation of sorbitan (B8754009), octanoate (B1194180). This reaction involves the cleavage of the ester linkage by water, a process that can be influenced by environmental conditions.

In aqueous environments, sorbitan esters like sorbitan, octanoate are susceptible to hydrolysis. researchgate.net This chemical degradation process involves the breaking of the ester bond that links the fatty acid (octanoic acid) to the sorbitan core. komatsu.jp The rate and extent of this reaction are dependent on several factors, most notably pH. cir-safety.orgcir-safety.org While stable at neutral pH, the hydrolysis of sorbitan fatty acid esters can occur in the presence of water at excessively high or low pH levels. cir-safety.orgcir-safety.org The process is a fundamental aspect of the compound's environmental fate, leading to its breakdown into simpler, more readily assimilated substances. atamanchemicals.com

The hydrolytic cleavage of this compound yields two primary products: sorbitol and octanoic acid. usda.govusda.gov Studies on analogous sorbitan esters confirm that enzymatic hydrolysis, such as that occurring during metabolism, breaks the parent ester down into sorbitan and the corresponding fatty acid. epa.gov In the case of this compound, these breakdown products are the polyol sorbitol (an anhydride (B1165640) of which forms the core of the original molecule) and the eight-carbon fatty acid, octanoic acid (also known as caprylic acid). usda.govfederalregister.gov These resulting compounds are naturally occurring and common dietary components. usda.govfederalregister.gov

Abiotic hydrolysis, meaning degradation not involving biological organisms, is generally not considered a significant environmental degradation pathway for this compound under typical environmental conditions. europa.eu Quantitative Structure-Activity Relationship (QSAR) models, specifically HYDROWIN v2.00, have been used to estimate the degradation half-life (DT50) of sorbitan esters. These calculations resulted in a DT50 of greater than one year at a neutral pH of 7, indicating a very slow rate of abiotic hydrolysis. europa.eu

However, the stability of the ester bond is pH-dependent. cir-safety.org Hydrolysis is accelerated in strongly acidic or alkaline conditions. cir-safety.orgcir-safety.org Sorbitan esters are reported to be stable within a pH range of 2 to 12, but breakdown can occur outside of this range in aqueous solutions. cir-safety.orgcir-safety.org

Table 1: Abiotic Hydrolysis Data for Sorbitan Esters

| Parameter | Condition | Result | Reference |

|---|---|---|---|